molecular formula C15H15NO2 B570790 (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol CAS No. 116198-47-1

(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol

Cat. No.: B570790
CAS No.: 116198-47-1
M. Wt: 241.29
InChI Key: BFQKRYLOCNUQMU-UHFFFAOYSA-N
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Description

(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is a heterocyclic compound that features a naphthoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthol derivatives with amines in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is unique due to its specific naphthoxazine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

116198-47-1

Molecular Formula

C15H15NO2

Molecular Weight

241.29

IUPAC Name

4-propylbenzo[g][1,4]benzoxazin-9-ol

InChI

InChI=1S/C15H15NO2/c1-2-6-16-7-8-18-15-10-12-11(9-13(15)16)4-3-5-14(12)17/h3-5,7-10,17H,2,6H2,1H3

InChI Key

BFQKRYLOCNUQMU-UHFFFAOYSA-N

SMILES

CCCN1C=COC2=C1C=C3C=CC=C(C3=C2)O

Synonyms

(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol

Origin of Product

United States

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